N-(4-butoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide -

N-(4-butoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

Catalog Number: EVT-4822400
CAS Number:
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide

Compound Description: This compound is a benzothiazepine derivative synthesized by reacting o-aminothiophenol with N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide []. Its structure was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS.

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative exhibiting promising antimicrobial activity, even surpassing the reference drug Streptomycin in agar well diffusion assays []. This compound demonstrated strong binding affinity to the active site of tRNA (guanine37-N1)-methyltransferase (TrmD) in docking studies.

N-(4-hydroxyphenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide

Compound Description: This compound, synthesized through the amidation of 2-[1,1-dioxide-3-oxo-1,2-benzisothiazole-2(3H)-yl]acetyl chloride with carbon-14-labelled 4-amino-[14C(U)]phenol, serves as a precursor in the synthesis of N-(4-hydroxy-[14C(U)]-phenyl)-2-[2-carboxy-phenylsulfonamido]acetamide [].

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Compound Description: The crystal structure of this compound reveals a dihedral angle of 34.3 (1)° between the imidazole system and the directly attached 4-fluorophenyl ring, and 43.9 (1)° with the pyridine ring []. Intermolecular N—H⋯N hydrogen bonding and an intramolecular C—H⋯O hydrogen interaction contribute to the stability of the crystal structure. The fluorine atom on the 2-(4-fluorophenyl) group exhibits disorder over two positions.

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

Compound Description: This compound, characterized by H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction, exhibits moderate herbicidal and fungicidal activities []. Its crystal structure reveals a monoclinic system with a space group of P2(1)/c.

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide

Compound Description: The crystal structure of this compound reveals a planar benzisothiazole group with a dihedral angle of 84.9 (1)° between the benzisothiazole ring and the terminal phenol ring []. The crystal packing is stabilized by N—H⋯O and O—H⋯O hydrogen bonds, as well as π-stacking interactions between alternating phenol and benzisothiazole rings.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds was synthesized and characterized for their potential as α-glucosidase and acetylcholinesterase inhibitors []. While most compounds demonstrated notable inhibitory activity against yeast α-glucosidase, their activity against acetylcholinesterase was generally weak.

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

Compound Description: This compound's solid-state forms and associated preparation methods are the subject of patent protection []. An improved synthesis method for this compound and its intermediates is also disclosed.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol (1/1)

Compound Description: This co-crystal, with a 1:1 molar ratio of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and naphthalene-2,3-diol, forms due to O–H⋯O=C hydrogen bonds between the components []. This interaction creates a chain motif, and adjacent chains are connected into a layer via N—H⋯O interactions involving only the heterocyclic acetamide component.

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: The crystal structure of this compound exhibits the formation of R22(10) type dimers through N—H⋯O hydrogen bonding [, ]. Steric repulsion causes rotation of the amide group relative to both the dichlorophenyl and 2,3-dihydro-1H-pyrazol-4-yl rings.

Compound Description: These three trichloroacetamide derivatives have had their crystal structures determined []. The planar nature of the phenyl rings and acetamide groups in these compounds suggests minimal strain and therefore limited π-bonding. In the case of N-(4-methyl phenyl)-2,2,2-trichloroacetamide, the methyl group substitution at the C(4) position of the phenyl ring leads to a significant deviation of the C(3)-C(4)-C(5) angle from 120°.

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157)

Compound Description: UNBS3157 is a novel naphthalimide derivative with potent antitumor activity, exhibiting a distinct mechanism of action compared to amonafide []. Unlike amonafide, UNBS3157 displays a higher maximum tolerated dose and does not induce hematotoxicity in mice at doses with significant antitumor effects. It has demonstrated superior in vivo performance compared to amonafide in various cancer models.

2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: This compound forms dimers of the R22(10) type through N—H⋯O hydrogen bonding, as revealed by its crystal structure []. The amide group exhibits rotation with respect to both the dichlorophenyl and 2,3-dihydro-1H-pyrazol-4-yl rings due to steric repulsion.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: The asymmetric unit of this compound contains three molecules (A, B, and C), each adopting a different conformation []. Similar to its isomers, the amide group in this compound is rotated relative to both the dichlorophenyl and 2,3-dihydro-1H-pyrazol-4-yl rings due to steric hindrance. The crystal structure reveals dimers formed through N—H⋯O hydrogen bonding, and C—H⋯O interactions link these dimers.

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea

Compound Description: This compound is a potent IDO1 inhibitor, identified through a structure-activity relationship study of N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide [, ]. The high potency of this compound is attributed to a unique sulfur-aromatic interaction network formed by the thiourea moiety with F163 and F226, as revealed by X-ray cocrystal structural analysis.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide

Compound Description: The crystal structure of this compound reveals specific dihedral angles between the different ring systems within the molecule []. Notably, the nitrophenyl and phenyl rings are twisted by 67.0 (6)° and 37.4 (4)° with respect to the pyrazole ring plane, respectively. The dihedral angle between the mean planes of the phenyl rings is 59.3 (3)°. The amide group adopts an antiperiplanar conformation, twisted away from the plane of the pyrazole ring.

N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)amide derivatives

Compound Description: This group of compounds, synthesized as conformationally restricted melatonin receptor ligands, were assessed for their affinity for chicken brain melatonin receptors and their skin-lightening potency in Xenopus laevis tadpoles []. While displaying nanomolar affinity for the melatonin receptors, these compounds exhibited weak or no activity in the tadpole skin-lightening assay.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide

Compound Description: The crystal structure of this compound reveals a nearly planar 2,3-dihydro-1H-pyrazole ring, forming specific dihedral angles with the benzene and phenyl rings []. The molecular conformation is stabilized by an intramolecular C—H⋯O hydrogen bond. Inversion dimers, linked by pairs of N—H⋯Op (p = pyrazole) hydrogen bonds, generate R22(10) loops in the crystal structure.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses, likely due to the inhibitory effect of its metabolite M2 on CYP3A enzyme [].

[N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol4-ylcarbamothioyl) acetamide] (AAD)

Compound Description: AAD is a ligand synthesized by reacting acetyl isothiocyanate with 4-aminoantipyrine []. This ligand has been used to synthesize various transition metal complexes, characterized using techniques such as FT-IR, UV-Vis spectroscopy, conductivity measurements, magnetic susceptibility, and atomic absorption.

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor, discovered through optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors []. The structure-activity relationship evaluation of substitutions on the phthalimide group led to the identification of apremilast.

N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide

Compound Description: This compound serves as a key intermediate in the enantio- and diastereoselective synthesis of (+)-cyclaradine []. Its synthesis involves enzyme-catalyzed asymmetric hydrolysis and subsequent functional group modification.

Indolo[2,3-b]quinoxalin-1-yl-N(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide derivatives

Compound Description: These derivatives were synthesized using both conventional methods and microwave irradiation []. Their structures were confirmed using IR, H-NMR, and mass spectroscopy.

N‑[2‑(4‑methylphenyl)‑4‑oxo‑1,3‑thiazolidin‑3‑yl]acetamide and N‑[2‑(4‑methylphenyl)‑4‑oxo‑1,3‑thiazolidin‑3‑yl]benzamide

Compound Description: These two novel 2,3-disubstituted 1,3-thiazolidin-4-ones were found to possess antiproliferative activity against human renal cell adenocarcinoma cells (769-P) []. They induce G1 cell cycle arrest and slightly promote apoptosis in 769-P cells.

N-[2-(Amino­sulfon­yl)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thio­pyran-4-yl]acetamide

Compound Description: This compound is a key intermediate in the synthesis of MK-0507, a topically active carbonic anhydrase inhibitor []. Its crystal structure reveals the formation of centrosymmetric dimers and zigzag molecular chains through N—H⋯O hydrogen bonds.

L-(-)-2-(aminocarbonyl)-n-(4-amino-2,6-dichlorophenyl)-4-[5,5- -bis-(4-fluorophenyl)-pentyl]-1-piperazine acetamide

Compound Description: This compound represents a novel agent for donor heart storage, demonstrating effectiveness in cold cardioplegic solutions for 24 hours []. Its synthesis involves a multi-step process including cyclization, hydrogenation, N-alkylation, and reduction.

6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines

Compound Description: This series of compounds, designed as potential antibacterial agents, target the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) []. Molecular docking studies demonstrated their high affinity to TrmD isolated from P. aeruginosa, and antimicrobial activity screening confirmed their efficacy against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain.

Compound Description: This series of benzodioxin-containing sulfonamides was synthesized and evaluated for their antibacterial, antifungal, and hemolytic activities []. Some compounds exhibited promising antimicrobial potential while maintaining low hemolytic activity, indicating their potential as safer antimicrobial agents.

Compound Description: This compound serves as a key intermediate in the synthesis of pemetrexed disodium []. Its preparation involves a multi-step synthesis, including reactions with monomethyl malonate chloride, ammonium chloride, 1-bromo-2-butene, 4-bromo-1,2-dimethoxybenzene, Mn(OAc)2, Cu(OAc)2, P2S5, and guanidine hydrochloride.

2‐Methoxy‐N‐((6‐(1‐methyl‐4‐(methylamino)‐1,6‐dihydroimidazo [4,5‐d]pyrrolo[2,3‐b]pyridin‐7‐yl)pyridin‐2‐yl)methyl)acetamide (BMS‐066)

Compound Description: BMS-066 is a novel tricyclic inhibitor of IKK2, exhibiting high in vitro potency, acceptable pharmacokinetic properties, and favorable physicochemical characteristics [].

4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide (BR931)

Compound Description: BR931, a hypolipidemic peroxisome proliferator, effectively suppresses choline-deficient diet-induced lipid peroxidation in rat hepatocyte membranes []. While demonstrating short-term protective effects, long-term administration of BR931 has been linked to liver tumor development in rats.

2-[4(4-fluorobenzyl)pipéridin-1-yl]-2-oxo-n-(2-oxo-2,3-dihydrobenzoxazol-6-yl)acétamide

Compound Description: A novel crystalline form of this compound has been patented, along with its manufacturing processes and compositions containing it []. This patent also covers the methods of using this novel crystalline form.

Thieno[2,3-d]pyrimidine Derivatives

Compound Description: These derivatives, including 2-{[3-chloro-2-(substitutedphenyl)-4-oxoazetidin1-yl]amino}-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide, 4-[(2E)-2-(substitutedbenzylidene)hydrazinyl]-2[(2Z)-2-(2,4-dichlorobenzylidene) hydrazinyl] thieno[2,3-d]pyrimidine, and 3-chloro-4-(substituted phenyl)-1-(thieno[2,3-d]pyrimidin-4-ylamino)azetidin-2-one were synthesized and characterized []. These compounds were evaluated for their antibacterial and antifungal activities, with varying degrees of efficacy observed against different bacterial and fungal strains.

BR931 and di-(2-ethylhexyl)phthalate (DEHP)

Compound Description: BR931 and DEHP, both belonging to the class of hypolipidemic peroxisome proliferators, demonstrate the ability to accelerate the regression of carcinogen-induced preneoplastic hepatocyte foci in rat livers []. While effective in short-term assays, long-term feeding of these agents has been associated with carcinogenicity.

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide and Related CCKB Antagonists

Compound Description: An efficient synthesis of the CCKB antagonist N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide in optically active form was reported [].

N-(2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

Compound Description: Different polymorph forms of this compound have been reported []. Polymorphism, the ability of a solid compound to exist in multiple crystal structures, can significantly impact the physicochemical properties of a drug substance, such as its solubility, dissolution rate, stability, and bioavailability

Properties

Product Name

N-(4-butoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

IUPAC Name

N-(4-butoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C20H25NO3/c1-4-5-13-23-18-11-9-17(10-12-18)21-20(22)14-24-19-8-6-7-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,21,22)

InChI Key

KCADYQHYWGECOO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.